Cubane-1-amine Exhibits Significantly Reduced Aqueous Basicity Compared to Primary Alkyl and Alicyclic Amines
Cuban-1-amine (1NH₂) exhibits a markedly lower aqueous pKa of 5.2 compared to typical aliphatic and alicyclic primary amines, which generally possess pKa values in the range of 10–11 [1]. This reduction of over two pKa units originates from a significant stereoelectronic interaction between the lone pair of the amino group and the antiperiplanar, antibonding C–C orbital of the strained cubic framework, which stabilizes the neutral amine [1]. In contrast, simple primary alkylamines lack this structural feature and remain strongly basic in aqueous solution. This lower basicity is comparable to, and even lower than, that of the ammonium ion (pKa 9.25), indicating a fundamental divergence in protonation behavior [1].
| Evidence Dimension | Aqueous basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 5.2 |
| Comparator Or Baseline | Aliphatic and alicyclic primary amines: pKa ~10-11; Ammonium ion: pKa 9.25 |
| Quantified Difference | Over 2 pKa units lower (~100-fold reduction in basicity) |
| Conditions | Aqueous solution, experimental determination via FT ICR and DFT calculations at B3LYP/6-311+G(d,p) level |
Why This Matters
Reduced basicity alters protonation state at physiological pH (7.4), which directly impacts bioavailability, membrane permeability, and target binding interactions, offering a differentiated pharmacokinetic profile compared to conventional amine-containing building blocks.
- [1] José-Luis M. Abboud et al. The enormous apparent gas-phase acidity of cubylamine. Chem. Phys. Lett. 2004, 398, 560-563. View Source
